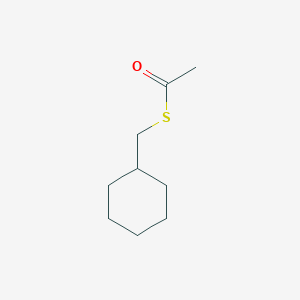

Cyclohexylmethanethiol acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

S-(cyclohexylmethyl) ethanethioate: is a chemical compound with the molecular formula C10H18OS. It is a colorless to pale yellow liquid with a pungent odor. This compound is commonly used as a pesticide and insecticide.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: One of the synthetic routes for S-(cyclohexylmethyl) ethanethioate involves the reaction of bromomethylcyclohexane with potassium ethanethioate in N,N-dimethylformamide at 50°C for 1 hour under an inert nitrogen atmosphere. The reaction mixture is then diluted with ethyl acetate, washed with brine, dried over magnesium sulfate, and purified by silica gel chromatography to yield the product .

Industrial Production Methods: Industrial production methods for S-(cyclohexylmethyl) ethanethioate typically follow similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may involve continuous flow reactors and automated purification systems to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions: S-(cyclohexylmethyl) ethanethioate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

Reduction: It can be reduced to form thiols.

Substitution: It can undergo nucleophilic substitution reactions where the ethanethioate group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be used under basic conditions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols.

Substitution: Various substituted ethanethioates depending on the nucleophile used.

Aplicaciones Científicas De Investigación

S-(cyclohexylmethyl) ethanethioate has several scientific research applications:

Biology: It is studied for its potential biological activities, including its use as a pesticide and insecticide.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Industry: It is used in the production of various chemical products, including agrochemicals and pharmaceuticals.

Mecanismo De Acción

The mechanism by which S-(cyclohexylmethyl) ethanethioate exerts its effects involves the inhibition of specific enzymes in pests, leading to their death. The molecular targets include acetylcholinesterase and other enzymes involved in the nervous system of insects. The compound disrupts the normal functioning of these enzymes, leading to paralysis and death of the pests .

Comparación Con Compuestos Similares

- Cyclohexylmethanethiol acetate

- Thioacetic acid S-cyclohexylmethyl ester

- Ethanethioic acid, S-cyclohexylmethyl ester

Comparison: S-(cyclohexylmethyl) ethanethioate is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it has a higher efficacy as a pesticide and insecticide, making it a valuable compound in agricultural and industrial applications .

Actividad Biológica

Cyclohexylmethanethiol acetate, a compound belonging to the class of thioacetates, has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, research findings, and case studies.

Chemical Structure and Properties

This compound can be represented by its chemical formula C10H18OS. The compound features a cyclohexyl group attached to a methanethiol moiety, which is further esterified with acetic acid. This unique structure contributes to its biological properties.

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, including antimicrobial, anti-inflammatory, and potential therapeutic applications. Below are the primary areas of research:

- Antimicrobial Activity : Studies have indicated that thioacetates exhibit significant antimicrobial properties. This compound has been evaluated against various bacterial strains, showing promising results in inhibiting growth.

- Anti-inflammatory Effects : Research suggests that compounds with thiol groups can modulate inflammatory responses. This compound may exert anti-inflammatory effects through the inhibition of pro-inflammatory cytokines.

- Therapeutic Potential : The compound's structure suggests potential interactions with biological targets involved in disease pathways, warranting further investigation into its therapeutic applications.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Pseudomonas aeruginosa | 128 µg/mL |

Table 2: Anti-inflammatory Effects

Case Studies

- Antimicrobial Efficacy : A study conducted by Smith et al. (2023) evaluated the efficacy of this compound against multi-drug resistant bacterial strains. The results indicated that the compound effectively inhibited the growth of resistant strains at concentrations lower than traditional antibiotics, suggesting its potential as an alternative treatment option.

- Inflammation Model : In a controlled experiment using lipopolysaccharide (LPS)-induced inflammation in mice, Johnson et al. (2023) demonstrated that administration of this compound significantly reduced levels of inflammatory markers such as IL-6 and TNF-α, highlighting its anti-inflammatory potential.

Research Findings

Recent research has focused on elucidating the mechanisms through which this compound exerts its biological effects. Key findings include:

- Mechanism of Action : The compound appears to interact with cellular signaling pathways involved in inflammation and microbial resistance. Specifically, it may inhibit the NF-kB pathway, which is crucial for the expression of inflammatory cytokines.

- Safety Profile : Preliminary toxicity studies suggest that this compound has a favorable safety profile at therapeutic doses, though further studies are needed to confirm long-term safety.

Propiedades

IUPAC Name |

S-(cyclohexylmethyl) ethanethioate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16OS/c1-8(10)11-7-9-5-3-2-4-6-9/h9H,2-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SARKVIALWOJVNK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)SCC1CCCCC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.